molecular formula C48H95NO6 B11936128 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate

Cat. No.: B11936128
M. Wt: 782.3 g/mol
InChI Key: AADHOCZPXZFODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is a complex organic compound that belongs to the class of ionizable lipids. These lipids are crucial components in various pharmaceutical and biotechnological applications, particularly in the formulation of lipid nanoparticles used for drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in lipid nanoparticles. It facilitates the encapsulation of nucleic acids, protecting them from degradation and promoting their release into the cytoplasm. The molecular targets include cell membranes, where the lipid nanoparticles fuse and release their cargo. The pathways involved include endocytosis and subsequent endosomal escape .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
  • (2-(2-Hydroxyethoxy)ethyl)azanediyl)bis(hexane-6,1-diyl)bis(2-octyldodecanoate)

Uniqueness

6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its long hydrophobic chains and ionizable groups make it particularly effective in forming stable lipid nanoparticles .

Properties

Molecular Formula

C48H95NO6

Molecular Weight

782.3 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C48H95NO6/c1-5-9-13-17-19-27-35-45(33-25-15-11-7-3)47(51)54-41-31-23-21-29-37-49(39-43-53-44-40-50)38-30-22-24-32-42-55-48(52)46(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3

InChI Key

AADHOCZPXZFODY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.